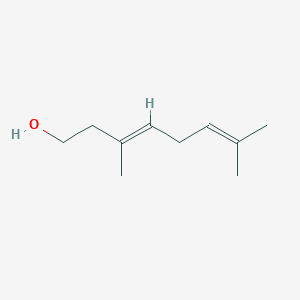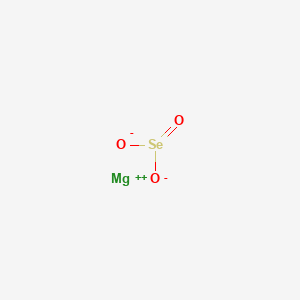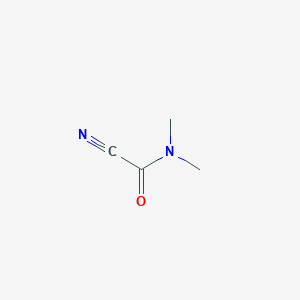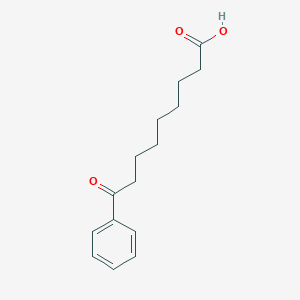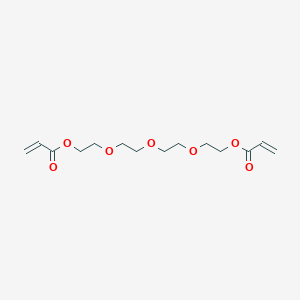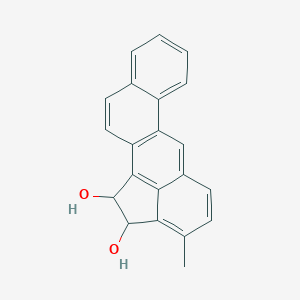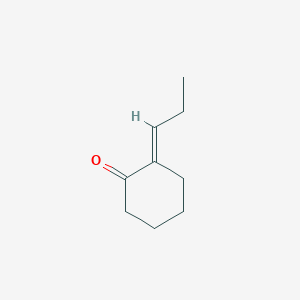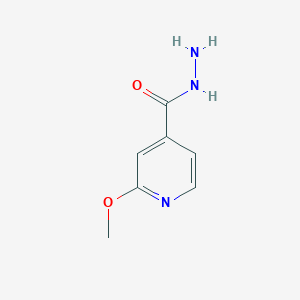
Aniline, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, N-(2-bromoallyl)- is a chemical compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless liquid that is used as a starting material for the production of various chemicals. Aniline, N-(2-bromoallyl)- has several applications in scientific research, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.
Mécanisme D'action
The mechanism of action of aniline, N-(2-bromoallyl)- is not well understood. However, it is believed to act by binding to specific receptors or enzymes in the body, thereby modulating their activity. It may also affect the function of ion channels, leading to changes in cellular signaling and metabolism.
Effets Biochimiques Et Physiologiques
Aniline, N-(2-bromoallyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of ion channels, such as the potassium channel. Additionally, it has been found to have antifungal and anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
Aniline, N-(2-bromoallyl)- has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it can be easily synthesized using standard laboratory techniques. However, one limitation is that it may have toxic effects on cells and tissues, which can limit its use in certain experiments. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on aniline, N-(2-bromoallyl)-. One direction is to further investigate its mechanism of action, including its binding to specific receptors and enzymes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and fungal infections. Additionally, it may be useful to investigate its effects on cellular signaling and metabolism, as well as its potential for use in diagnostic assays.
Méthodes De Synthèse
Aniline, N-(2-bromoallyl)- can be synthesized using various methods, including the reaction of aniline with 2-bromoallyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained by distillation. Another method involves the reaction of aniline with allyl bromide in the presence of a catalyst, such as palladium on carbon.
Applications De Recherche Scientifique
Aniline, N-(2-bromoallyl)- has several applications in scientific research. It is used as a starting material for the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of ion channels. Additionally, it is used in the development of new drugs, such as anticancer agents and antifungal agents.
Propriétés
Numéro CAS |
15332-75-9 |
|---|---|
Nom du produit |
Aniline, N-(2-bromoallyl)- |
Formule moléculaire |
C9H10BrN |
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
N-(2-bromoprop-2-enyl)aniline |
InChI |
InChI=1S/C9H10BrN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2 |
Clé InChI |
LWQICASDSYKVPZ-UHFFFAOYSA-N |
SMILES |
C=C(CNC1=CC=CC=C1)Br |
SMILES canonique |
C=C(CNC1=CC=CC=C1)Br |
Autres numéros CAS |
15332-75-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
